molecular formula C18H17FN2O3S B607695 GNE-6901 CAS No. 1698900-69-4

GNE-6901

Cat. No.: B607695
CAS No.: 1698900-69-4
M. Wt: 360.4034
InChI Key: CJDCZVBFZVDWJU-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of NMDAR Structure and Function

NMDARs are complex protein assemblies with a specific architecture that dictates their function.

Heterotetrameric Composition (GluN1, GluN2, GluN3 subunits)

Functional NMDARs are heterotetramers, typically composed of two obligatory GluN1 subunits and two variable subunits, which can be GluN2 (GluN2A, GluN2B, GluN2C, or GluN2D) or GluN3 (GluN3A or GluN3B) subunits wikipedia.orgresearchgate.netfrontiersin.org. The specific combination of GluN2 and/or GluN3 subunits with the GluN1 subunits gives rise to diverse receptor subtypes with distinct functional and pharmacological properties frontiersin.orgrupress.org. All NMDARs contain two GluN1 subunits wikipedia.org. Canonical diheteromeric NMDARs consist of two GluN1 and two GluN2 subunits of the same type, while triheteromeric NMDARs contain three different types of subunits wikipedia.org.

Domain Architecture (Amino-Terminal Domain, Ligand-Binding Domain, Transmembrane Domain, C-Terminal Domain)

Each NMDAR subunit shares a similar domain architecture comprising four main domains: a large extracellular Amino-Terminal Domain (ATD), a bilobed Ligand-Binding Domain (LBD), a pore-forming Transmembrane Domain (TMD), and an intracellular C-Terminal Domain (CTD) researchgate.netnih.govfrontiersin.orgrupress.org. The ATD is a large extracellular domain that is clamshell-like and plays a role in regulating NMDAR function in a subunit-dependent manner frontiersin.org. The LBD is responsible for binding the receptor's primary ligands: glutamate (B1630785) (or aspartate) binds to the GluN2 subunits, while glycine (B1666218) (or D-serine) binds to the GluN1 subunits wikipedia.orgnih.gov. The TMD is formed by transmembrane helices (M1, M3, and M4) and a reentrant loop (M2) and forms the ion channel pore frontiersin.orgrupress.org. The CTD is intracellular and is involved in interactions with intracellular signaling molecules and scaffolding proteins frontiersin.orgrupress.org.

Role in Synaptic Transmission and Plasticity

NMDARs play a critical dual role in synaptic transmission and long-term synaptic plasticity nih.gov. While other ionotropic glutamate receptors like AMPA receptors mediate fast excitatory transmission, NMDARs act as "coincidence detectors" wikipedia.orgnih.gov. Their channel opening requires both the binding of agonists (glutamate and glycine/D-serine) and depolarization of the postsynaptic membrane to relieve the voltage-dependent block by extracellular magnesium ions wikipedia.orgmdpi.com. This unique property allows NMDARs to detect the simultaneous occurrence of presynaptic activity (glutamate release) and postsynaptic activity (depolarization), making them essential for initiating synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD) nih.govnih.govmdpi.compnas.org. These forms of plasticity are widely considered to be cellular mechanisms underlying learning and memory nih.govmdpi.com. Calcium influx through the NMDAR channel upon activation is a key trigger for the intracellular signaling cascades that lead to changes in synaptic strength nih.govmdpi.com.

Concept of Allosteric Modulation of NMDARs

Beyond the orthosteric binding sites for glutamate and glycine, NMDARs possess various allosteric sites where modulatory molecules can bind and influence receptor function without directly competing with the primary agonists wikipedia.orgnih.gov. This allosteric modulation provides a sophisticated mechanism for fine-tuning NMDAR activity.

Advantages of Allosteric Modulators in NMDAR Research

Allosteric modulators offer several advantages over orthosteric ligands (agonists or competitive antagonists) for studying NMDARs and as potential therapeutic agents nih.gov. Since allosteric sites are often less conserved than orthosteric sites, allosteric modulators can exhibit greater subtype selectivity, allowing for the targeting of specific NMDAR subunit combinations nih.gov. This subtype selectivity can potentially lead to more precise modulation of NMDAR activity in specific neuronal circuits or cell types, minimizing off-target effects and potentially improving safety profiles compared to non-selective agents nih.govelifesciences.org. Furthermore, some allosteric modulators, particularly negative allosteric modulators (NAMs), may exhibit use-dependence, meaning their effects are more pronounced when the receptor is actively engaged by its orthosteric ligands elifesciences.orgelifesciences.org. This can help preserve basal synaptic transmission while modulating excessive activity elifesciences.orgnih.gov. Positive allosteric modulators (PAMs), on the other hand, can enhance the activity of weakly-activated NMDAR-mediated signals, which could be beneficial in conditions associated with NMDAR hypofunction nih.gov.

Classification of NMDAR Allosteric Modulators (Positive, Negative, Mixed)

NMDAR allosteric modulators can be broadly classified based on their effect on receptor activity:

Positive Allosteric Modulators (PAMs): These molecules enhance the activity of the NMDAR, typically by increasing the potency or efficacy of the orthosteric agonists nih.govmdpi.com. PAMs can bind to various sites on the receptor, including the ATD or sites within the LBD interface frontiersin.orgresearchgate.netmdpi.com.

Negative Allosteric Modulators (NAMs): These molecules reduce the activity of the NMDAR, often by decreasing the potency or efficacy of the orthosteric agonists or altering channel gating nih.govmdpi.com. NAMs can also bind to diverse allosteric sites mdpi.com.

Mixed Allosteric Modulators: Some compounds can exhibit mixed effects, potentially acting as PAMs under certain conditions and NAMs under others, or having complex modulatory profiles elifesciences.org.

The identification and characterization of distinct families of positive and negative allosteric modulators have significantly expanded the possibilities for pharmacologically dissecting NMDAR function and exploring their therapeutic potential nih.gov.

Contextualization of GluN2A-Containing NMDARs

Functional NMDARs are typically heterotetrameric assemblies, most commonly composed of two obligatory GluN1 subunits and two modulatory GluN2 subunits wikipedia.orgwikipedia.orgfishersci.nocaymanchem.commedkoo.comwikipedia.org. The diversity in NMDAR function and pharmacology is largely dictated by the specific combination of GluN2 subunits incorporated into the receptor complex wikipedia.orgbiosynth.comfishersci.caamericanelements.comfishersci.at.

Subunit Diversity and Distribution

Seven genes encode NMDAR subunits: a single GRIN1 gene for GluN1, four GRIN2 genes for GluN2A-D, and two GRIN3 genes for GluN3A-B wikipedia.org. While GluN1 is an essential component found in virtually all functional NMDARs and is widely expressed throughout the CNS, the expression patterns of the GluN2 subunits exhibit significant spatial and temporal variation wikipedia.orgcaymanchem.comamericanelements.comnih.gov.

During postnatal development, a notable shift occurs in the subunit composition of synaptic NMDARs in many brain regions, particularly in the cortex and hippocampus. Receptors predominantly containing the GluN2B subunit in early development are gradually replaced by those incorporating the GluN2A subunit as synapses mature caymanchem.combiosynth.comfishersci.caamericanelements.comnih.gov. In the adult brain, GluN2A is the most abundant and widely expressed GluN2 subunit, found ubiquitously across the CNS nih.govepa.gov.

NMDARs can exist as di-heteromers, typically comprising two GluN1 and two identical GluN2 subunits (e.g., GluN1/2A), or as tri-heteromers, containing two GluN1 and two different GluN2 subunits (e.g., GluN1/2A/2B) caymanchem.commedkoo.comwikipedia.orgfishersci.canih.gov. Tri-heteromeric GluN1/2A/2B receptors are present in significant proportions in the adult hippocampus and cortex fishersci.canih.gov.

Furthermore, the subcellular localization of NMDAR subtypes varies. While NMDARs are primarily located at postsynaptic sites, there are differences in the enrichment of GluN2 subunits at synaptic versus peri- and extrasynaptic locations. In adult forebrain neurons, synaptic NMDARs are predominantly GluN1/2A di-heteromers and GluN1/2A/2B tri-heteromers, although GluN2B-containing receptors are relatively enriched at extrasynaptic sites caymanchem.comamericanelements.comnih.govguidetopharmacology.orgindiamart.com.

The differential expression and localization of GluN2 subunits contribute significantly to the heterogeneity of NMDAR populations in the brain.

SubunitGeneTypical Role in Functional ReceptorExpression Pattern
GluN1GRIN1Obligatory subunitWidely expressed throughout the CNS wikipedia.orgamericanelements.com
GluN2AGRIN2AModulatory subunitLow at birth, increases postnatally, widely abundant in adult CNS caymanchem.combiosynth.comnih.govepa.gov
GluN2BGRIN2BModulatory subunitHigh prenatally and in early postnatal development, restricted to forebrain in adults caymanchem.combiosynth.comnih.gov
GluN2CGRIN2CModulatory subunitAppears late postnatally, mainly in cerebellum and olfactory bulb biosynth.comnih.gov
GluN2DGRIN2DModulatory subunitProminent in neonates (brainstem, diencephalon), decreases in adults (low levels in specific regions) biosynth.comnih.gov
GluN3AGRIN3AModulatory/Inhibitory subunitDisplay differential ontogenetic profiles nih.gov
GluN3BGRIN3BModulatory/Inhibitory subunitDisplay differential ontogenetic profiles nih.gov

Unique Physiological Roles of GluN2A Subunits

The specific GluN2 subunit composition confers distinct functional and pharmacological properties to NMDARs, thereby influencing their physiological roles nih.govcaymanchem.comamericanelements.comfishersci.atepa.gov. GluN2A-containing NMDARs exhibit faster deactivation kinetics and higher open probability compared to GluN2B-containing receptors nih.govcaymanchem.com. These kinetic differences contribute to the distinct roles of these receptor subtypes in synaptic signaling and plasticity nih.gov.

GluN2A-containing NMDARs are critically involved in various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), processes considered fundamental for learning and memory formation nih.govwikipedia.orgcaymanchem.comepa.govfishersci.ca. The developmental switch from GluN2B to GluN2A at synapses is thought to be important for synaptic maturation and the refinement of neuronal circuits americanelements.com.

Beyond synaptic plasticity, GluN2A subunits play important roles in mediating physiological functions such as learning and memory fishersci.ca. The C-terminal domain (CTD) of the GluN2A subunit interacts with a variety of intracellular proteins, including kinases and phosphatases. These interactions are crucial for regulating downstream intracellular signaling pathways and mechanisms involved in the synaptic targeting and retention of GluN2A-containing receptors, further contributing to their specific physiological functions indiamart.comfishersci.ca. Research findings highlight the association of synaptic GluN2A-containing NMDARs with pro-survival signaling pathways americanelements.comindiamart.com.

The distinct properties and localization of GluN2A-containing NMDARs underscore their specialized roles in mediating excitatory neurotransmission and synaptic function in the adult CNS.

PropertyGluN2A-containing NMDARsGluN2B-containing NMDARsSource
Deactivation KineticsFasterSlower nih.govcaymanchem.com
Open ProbabilityHigherLower nih.govcaymanchem.com
Synaptic LocalizationPredominant in adultEnriched extrasynaptically in adult, predominant synaptically in neonates caymanchem.comamericanelements.comnih.govguidetopharmacology.org caymanchem.comamericanelements.comnih.govguidetopharmacology.org
Role in PlasticityInvolved in LTP/LTDInvolved in LTP/LTD, potentially different thresholds/forms nih.govamericanelements.com nih.govamericanelements.com
Intracellular InteractionsSpecific interactions via CTD influencing signaling and localization indiamart.comfishersci.caDistinct interactions via CTD nih.gov nih.govindiamart.comfishersci.ca

Properties

CAS No.

1698900-69-4

Molecular Formula

C18H17FN2O3S

Molecular Weight

360.4034

IUPAC Name

7-((4-fluorophenoxy)methyl)-3-((1R,2R)-2-(hydroxymethyl)cyclopropyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C18H17FN2O3S/c1-10-17(15-6-11(15)8-22)21-16(23)7-13(20-18(21)25-10)9-24-14-4-2-12(19)3-5-14/h2-5,7,11,15,22H,6,8-9H2,1H3/t11-,15+/m0/s1

InChI Key

CJDCZVBFZVDWJU-XHDPSFHLSA-N

SMILES

O=C1C=C(COC2=CC=C(F)C=C2)N=C3N1C([C@H]4[C@@H](C4)CO)=C(C)S3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNE-6901;  GNE 6901;  GNE6901; 

Origin of Product

United States

Characterization of Gne 6901 As a Glun2a Selective Positive Allosteric Modulator Pam

Discovery and Identification

The identification of GNE-6901 as a GluN2A-selective PAM was a result of extensive screening and subsequent medicinal chemistry efforts.

High-Throughput Screening Approaches

The discovery of GluN2A-selective PAMs, including this compound and GNE-8324, was achieved through high-throughput screening (HTS) researchgate.netmdpi.commdpi.comscispace.com. An extensive HTS process involving a library of 1.4 million compounds was conducted mdpi.commdpi.com. This screening aimed to identify compounds that could enhance the function of NMDARs, specifically those containing the GluN2A subunit researchgate.netmdpi.commdpi.com. The initial "hit" compound identified from this large-scale screening was GNE-3476, a thiazolopryrimidinone that demonstrated PAM activity specific for GluN2A-subtype-containing receptors mdpi.com.

Selection for GluN2A Subunit Selectivity

Following the initial HTS, medicinal chemistry efforts were undertaken to develop more potent and selective GluN2A PAMs mdpi.comresearchgate.net. This compound emerged from these efforts as a compound exhibiting selectivity for GluN2A-containing NMDARs researchgate.netmdpi.commdpi.com. This selectivity was confirmed by a lack of effect in GluN2A knockout mice nih.gov.

Crystallography studies have been instrumental in understanding the basis of this compound's selectivity. These studies revealed that this compound binds to a site located at the inter-domain interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits researchgate.netmdpi.comnih.govnih.govpdbj.org. This binding site is distinct from the amino-terminal domain (ATD) binding site utilized by some other NMDAR modulators, such as the GluN2B PAM ifenprodil (B1662929) mdpi.comnih.gov. Further analysis identified Valine 783 (V783) in the GluN2A subunit as a critical residue for the specific binding of this compound and the resulting subunit selectivity researchgate.netnih.gov.

Functional Characterization

The functional characterization of this compound has involved evaluating its potentiation efficacy, its effects on agonist potency, and its modulation of channel kinetics.

Potentiation Efficacy (e.g., EC50 values)

This compound is described as a potent GluN2A-selective NMDAR PAM. Its potency is typically reported using EC50 values, which represent the concentration of the compound required to elicit a half-maximal potentiation effect. This compound has been reported to have an EC50 of 382 nM for GluN2A-containing NMDARs medchemexpress.commedchemexpress.commedchemexpress.com. Other related GluN2A PAMs, such as GNE-0723, have shown even higher potency with an EC50 of 21 nM for GluN2A mdpi.commedchemexpress.com.

While this compound potentiates responses in cell lines expressing diheteromeric GluN1/GluN2A NMDARs, it also shows potentiation, albeit to a lesser magnitude, in cell lines expressing triheteromeric GluN1/GluN2A/GluN2B receptors nih.govnih.gov.

Here is a table summarizing reported EC50 values for this compound and a related compound:

CompoundTargetEC50
This compoundGluN2A NMDARs382 nM
GNE-0723GluN2A NMDARs21 nM

Effects on Agonist Potency (Glutamate and Glycine)

Studies have investigated how this compound affects the potency of the endogenous NMDAR co-agonists, glutamate (B1630785) and glycine (B1666218). Research indicates that this compound increases glutamate potency, although its effect is described as smaller compared to a related compound, GNE-8324 nih.govnih.govchemsrc.com. Neither this compound nor GNE-8324 had significant effects on glycine potency nih.govnih.govchemsrc.com. This suggests that this compound's potentiating effect is primarily mediated through its interaction with the glutamate binding site or associated conformational changes, rather than directly altering the receptor's sensitivity to glycine nih.govnih.gov.

Modulation of Channel Kinetics

Impact on Deactivation Time Course

The deactivation time course of NMDAR currents is a critical functional property, influencing the duration of synaptic responses. While some PAMs are known to slow channel deactivation kinetics, studies have shown that this compound does not significantly slow the deactivation time course of NMDA receptor currents following the termination of glutamate application. nih.govscispace.comresearchgate.net This is in contrast to a related GluN2A PAM, GNE-8324, which does cause significantly slower NMDAR current deactivation. nih.govqmul.ac.uk The differential effects on deactivation kinetics between structurally related GluN2A PAMs like this compound and GNE-8324 suggest subtle differences in their modes of action. nih.gov

Influence on Open Probability

Positive allosteric modulators can influence the open probability of ion channels, affecting the likelihood of the channel being in an open, ion-conducting state. While the precise molecular mechanism by which this compound increases open probability is not fully elucidated, it is understood to contribute to the enhancement of NMDAR activity. qmul.ac.ukfrontiersin.org PAMs like this compound are thought to increase open channel probability, thereby increasing the maximum activity or efficacy of the receptor. nih.govresearchgate.netqmul.ac.ukfrontiersin.org

Increased Maximum Open Channel Probability

This compound has been shown to increase the maximum open channel probability of GluN2A-containing NMDARs. frontiersin.orgcore.ac.uk This effect contributes to its ability to potentiate NMDAR-mediated currents. Increasing the maximum open channel probability means that, when the receptor is bound to its agonists (glutamate and glycine), the likelihood of the ion channel pore being open for ion flow is increased in the presence of this compound. This is a key mechanism by which PAMs enhance receptor function, particularly at saturating levels of agonists. researchgate.net

Summary of Functional Impacts of this compound

Functional PropertyEffect of this compound on GluN1/GluN2A ReceptorsNotes
Deactivation Time CourseNo significant slowingContrasts with some other GluN2A PAMs like GNE-8324. nih.govscispace.comresearchgate.netqmul.ac.uk
Open ProbabilityIncreasedContributes to enhanced receptor activity. qmul.ac.ukfrontiersin.org
Maximum Open Channel ProbabilityIncreasedEnhances receptor function at saturating agonist concentrations. researchgate.netfrontiersin.orgcore.ac.uk
Glutamate PotencySlightly shifts or variable effectsGNE-8324 has a more marked effect on glutamate potency. nih.govnih.govaurorabiomed.com
Glycine PotencyNo significant effect nih.govaurorabiomed.com

Molecular Mechanism of Action of Gne 6901

Allosteric Binding Site Elucidation

GNE-6901 exerts its effects by binding to a specific allosteric site on the NMDAR, distinct from the orthosteric sites where glutamate (B1630785) and glycine (B1666218) bind. nih.govaconf.org

Localization at the GluN1/GluN2A Ligand-Binding Domain Interface

Crystallography studies have revealed that this compound binds at the interface between the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits. probechem.comaconf.orgmdpi.comnih.govresearchgate.netnih.gov This interface is a key region for allosteric modulation in NMDARs. mdpi.comnih.gov

Overlap with Other Modulator Binding Sites (e.g., TCN-201)

The binding site of this compound at the GluN1/GluN2A LBD interface partially overlaps with the binding site of other modulators, including the GluN2A-selective negative allosteric modulator (NAM) TCN-201. nih.govnih.govresearchgate.net This overlap suggests that these compounds may compete for binding or influence each other's interaction with the receptor.

Structural Determinants of Subunit Selectivity

The observed selectivity of this compound for GluN2A-containing receptors is determined by specific amino acid residues within the binding site. nih.govresearchgate.netresearchgate.netnih.gov

Role of Specific Residues (e.g., Valine 783 in GluN2A)

A critical residue determining the GluN2A subtype-specificity of this compound is Valine 783 (V783) in the GluN2A subunit. nih.govresearchgate.netresearchgate.netnih.gov This residue is located near the binding site and plays a key role in the interaction with this compound. nih.gov In other GluN2 subunits, such as GluN2B, this position is occupied by a larger residue (phenylalanine 784), which can sterically hinder this compound binding, thereby conferring selectivity for GluN2A. nih.govnih.govresearchgate.net

Mutagenesis Studies Confirming Key Residues

Mutagenesis studies have confirmed the importance of specific residues, particularly V783 in GluN2A, for this compound's selective potentiation. nih.govmdpi.comnih.govresearchgate.netnih.govresearchgate.netguidetopharmacology.org Introducing Valine into the homologous site of phenylalanine in GluN2B can lead to a gain-of-function effect of this compound potentiation in GluN1-N2B receptors, further supporting the role of this residue in selectivity. nih.govresearchgate.net

Conformational Dynamics and Gating Mechanism

This compound influences the conformational dynamics of the NMDAR, affecting its gating mechanism. aconf.org Binding of this compound to the LBD heterodimer interface promotes the closure of individual LBDs. aconf.org This closure allosterically stretches the opening of the channel gate within the transmembrane domain (TMD), thereby enhancing receptor function. aconf.orgresearchgate.net this compound has been shown to increase glutamate potency and can also slow channel deactivation kinetics, although the extent of these effects can vary compared to closely related PAMs like GNE-8324. nih.govnih.gov

Stabilization of Agonist-Bound Receptor Conformation

While the precise molecular mechanism by which this compound potentiates GluN1/GluN2A receptor responses is not fully elucidated, it appears to stabilize the agonist-bound conformation of the receptor. nih.gov Crystallographic studies have provided insights into the binding of this compound. These studies indicate that this compound binds at the inter-domain interface of the ligand binding domains of the GluN1 and GluN2A subunits. researchgate.netnih.gov This binding site overlaps partially with the binding site of the GluN2A-selective negative allosteric modulator TCN-201. nih.govmcgill.ca

Unlike the mechanism of TCN-201, which is associated with a displacement of specific amino acid side chains in the GluN2A subunit, the PAM activity of this compound is not associated with such a displacement of the V783 side chain in GluN2A. nih.gov Instead, the binding of this compound is associated with a movement of the side chains of GluN1 Y535 and GluN2A E530. nih.gov This suggests a different mode of interaction and stabilization compared to negative allosteric modulators.

Structural data, including crystal and cryo-electron microscopy structures of intact NMDARs in various functional states, combined with computational analyses, contribute to understanding how allosteric modulators like this compound influence receptor conformation. portlandpress.com The binding of agonists typically induces closure of the bi-lobe structure of the LBDs, while antagonists tend to stabilize a more open conformation. researchgate.net this compound's role in stabilizing the agonist-bound state likely involves subtle conformational changes at the LBD interface that favor the closed state associated with channel activation.

Mechanisms of Enhanced Receptor Activity

This compound enhances the activity of GluN2A-containing NMDARs through several mechanisms when agonists are present. It is classified as a noncompetitive agonist, meaning it modulates receptor activity without directly competing for the orthosteric binding sites of glutamate or glycine. mdpi.com

One key mechanism involves increasing the receptor's gating efficacy. researchgate.net this compound has been shown to potentiate GluN2A-NMDAR responses even at saturating concentrations of agonists. researchgate.net This indicates that it enhances the efficiency with which agonist binding leads to channel opening.

Furthermore, this compound affects the kinetic properties of the NMDAR channel. Both this compound and the related compound GNE-8324 have been observed to slow channel deactivation kinetics. nih.gov This means that once the channel opens in response to agonist binding, it remains open for a longer duration, leading to increased ion influx. However, the extent to which this compound and GNE-8324 affect deactivation kinetics can differ, and for this compound, this effect appears less dependent on ambient glycine concentration compared to GNE-8324. nih.gov

While both this compound and GNE-8324 increase glutamate potency, this compound has a much smaller effect on glutamate potency compared to GNE-8324. nih.gov This suggests that while both compounds are GluN2A-selective PAMs binding at a similar site, they have subtle differences in their precise modes of action that lead to differential effects on agonist sensitivity and kinetic profiles. nih.govresearchgate.net

Research findings indicate that this compound enhances NMDA receptor synaptic responses on both excitatory and inhibitory neurons in brain slice neurophysiology experiments. researchgate.net This contrasts with GNE-8324, which selectively enhances NMDA receptor responses on inhibitory neurons. researchgate.net This differential effect on neuronal subtypes highlights the complexity of allosteric modulation and suggests that even closely related PAMs can have distinct impacts on neural circuits. nih.gov

This compound can enhance the activity of both diheteromeric GluN1/GluN2A receptors and triheteromeric GluN1/GluN2A/GluN2B receptors, although its enhancement effect is greater on the diheteromeric form. nih.gov

Preclinical Research Methodologies and Findings

In Vitro Electrophysiological Studies

Electrophysiological studies are crucial for assessing the functional impact of GNE-6901 on ion channels like NMDARs. These studies measure electrical currents and membrane potential changes in cells or tissue preparations.

Recordings from Heterologous Expression Systems (e.g., Xenopus Oocytes, HEK293 Cells)

Heterologous expression systems like Xenopus oocytes and HEK293 cells are widely used to study the function of specific ion channel subunits in isolation or in defined combinations. These systems allow for controlled expression of NMDAR subunits (e.g., GluN1 and GluN2A) to examine the direct effects of compounds like this compound on receptor activity without the complexity of native neuronal environments. Patch-clamp techniques, including whole-cell voltage clamp, are commonly applied in these systems to measure currents mediated by the expressed receptors. nih.govnih.govresearchgate.netbiorxiv.orgnih.govnih.govresearchgate.netdtic.milleica-microsystems.com

While the provided search results mention the use of HEK293 cells and Xenopus oocytes for studying NMDARs and other ion channels, specific detailed findings for this compound in these exact systems in the context of the provided citations are limited. However, the general application of these methods for characterizing NMDAR PAMs is well-established. Studies using these systems have been instrumental in identifying compounds like this compound as potent and selective PAMs for GluN2A-containing NMDARs. nih.govmedchemexpress.com

Patch-Clamp Recordings in Cultured Neurons (e.g., Cerebellar, Cortical)

Patch-clamp recordings in cultured neurons allow for the investigation of this compound's effects on native NMDARs in a more physiologically relevant cellular context compared to heterologous systems. These studies can reveal how the compound modulates synaptic or extrasynaptic NMDARs and affects neuronal excitability.

Research indicates that this compound enhances NMDA receptor synaptic responses on both excitatory and inhibitory neurons in brain slice neurophysiology experiments. researchgate.netscispace.com While specific details on patch-clamp recordings of this compound in cultured cerebellar or cortical neurons within the provided search results are not explicitly detailed, the broader application of patch-clamp in cultured neurons for studying neuronal proteins and ion channels is a standard practice. biorxiv.orgplymsea.ac.uk

Brain Slice Neurophysiology (e.g., Hippocampal Slices)

Brain slice preparations, particularly from the hippocampus, are valuable for studying synaptic transmission and plasticity in a more intact neural circuit environment. Electrophysiological recordings in brain slices, such as field potential recordings and patch-clamp of individual neurons, can assess the impact of this compound on synaptic currents and long-term changes in synaptic strength. protocols.ioaesnet.orgethz.ch

Studies in hippocampal slices have shown that this compound significantly potentiated NMDAR excitatory postsynaptic currents (EPSCs) at Shaffer collateral (SC)-CA1 pyramidal cell synapses in wild-type mice. nih.gov This potentiation was dependent on the presence of the GluN2A subunit, as it was not observed in GluN2A knockout mice. nih.gov Furthermore, this compound enhanced NMDAR EPSPs induced by a burst of stimuli that mimicked the LTP induction protocol. nih.gov Interestingly, this compound was found to potentiate synaptic NMDAR responses in both pyramidal cells and interneurons in the CA1 region of hippocampal slices. nih.gov

Analysis of Excitatory Postsynaptic Currents (EPSCs)

Analysis of EPSCs provides insights into the function of excitatory synapses. In hippocampal slices, this compound has been shown to potentiate NMDAR-mediated EPSCs. This indicates that this compound enhances the synaptic response mediated by GluN2A-containing NMDARs at these synapses. nih.gov The potentiation of NMDAR EPSCs by this compound at SC-CA1 synapses in wild-type, but not GluN2A knockout, mice highlights its selectivity for GluN2A-containing receptors in a native synaptic context. nih.gov

Assessment of Long-Term Potentiation (LTP) and Short-Term Potentiation (STP)

LTP and STP are forms of synaptic plasticity believed to underlie learning and memory. Their induction often depends on NMDAR activation. Studies in hippocampal slices have investigated the effects of this compound on these processes. cardiff.ac.ukcardiff.ac.ukresearchgate.net

In hippocampal slices with intact inhibitory transmission, this compound enhanced the induction of both short-term potentiation (STP) and long-term potentiation (LTP) at the SC-CA1 synapse. nih.gov This finding is consistent with the known role of GluN2A in the induction of LTP at this synapse. nih.gov Even in the presence of a GABAA receptor antagonist, this compound was still able to potentiate LTP and STP, suggesting a direct effect on excitatory neurotransmission or NMDARs independent of GABAergic signaling. nih.gov

Here is a summary of findings related to this compound's effects on synaptic plasticity in hippocampal slices:

Synaptic Plasticity MeasureEffect of this compound in Hippocampal SlicesConditionsSource
NMDAR EPSCsSignificantly potentiatedSC-CA1 synapses, WT mice nih.gov
NMDAR EPSCsNo potentiationSC-CA1 synapses, GluN2A KO mice nih.gov
STPEnhanced inductionSC-CA1 synapse, intact inhibition nih.gov
LTPEnhanced inductionSC-CA1 synapse, intact inhibition nih.gov
STPPotentiation maintainedSC-CA1 synapse, in presence of GABAA antagonist nih.gov
LTPPotentiation maintainedSC-CA1 synapse, in presence of GABAA antagonist nih.gov
NMDAR responsesPotentiated in pyramidal cellsCA1 region nih.gov
NMDAR responsesPotentiated in interneuronsCA1 region nih.gov

Structural Biology Techniques

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are employed to determine the three-dimensional structure of proteins and protein complexes. These techniques provide crucial information about the binding sites of ligands and allosteric modulators, offering insights into the molecular mechanisms of drug action.

Crystallography studies have shown that this compound binds at the inter-domain interface of the ligand binding domains (LBDs) of the GluN1 and GluN2A subunits of the NMDA receptor. researchgate.netnih.govnih.gov This binding site is located at approximately the same location predicted for other compounds. researchgate.net The subtype specificity of this compound is influenced by a specific residue, V783, on the GluN2A subunit. researchgate.net Introducing this valine residue into the homologous site of phenylalanine in GluN2B can lead to a gain-of-function effect of this compound potentiation in GluN1-N2B receptors. researchgate.net

Cryo-EM structures of the human GluN1-GluN2A NMDA receptor in complex with glycine (B1666218), glutamate (B1630785), and this compound have revealed that the binding of this positive allosteric modulator shortens the distance between the LBDs and the transmembrane domain (TMD). rcsb.orgnih.gov This conformational change is thought to further stretch the opening of the channel gate, thereby enhancing receptor function. rcsb.org

Here is a summary of structural findings related to this compound:

TechniqueFindingLocation of Binding SiteSource
X-ray CrystallographyThis compound binds at the inter-domain interface of GluN1 and GluN2A ligand binding domains.Interface between GluN1 and GluN2A LBDs researchgate.netnih.govnih.gov
Cryo-EMBinding shortens the distance between LBDs and TMD, stretching the channel gate opening.Interface between GluN1 and GluN2A LBDs, impacting LBD-TMD rcsb.orgnih.gov
Mutagenesis (V783A)V783 of GluN2A is important for subtype specificity and this compound potentiation.GluN2A subunit (V783) researchgate.net

X-ray Crystallography of Receptor Domains in Complex with this compound

X-ray crystallography has been instrumental in determining the binding site of this compound on NMDARs. Studies have shown that this compound binds at the inter-domain interface of the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits. researchgate.netnih.govnih.govresearchgate.net This binding site is distinct from the orthosteric sites where glutamate and glycine bind. nih.gov Structural analysis of the human GluN1/GluN2A LBDs in complex with this compound (e.g., PDB ID: 5KCJ) has provided detailed insights into the molecular interactions stabilizing the compound within this allosteric site. biorxiv.org The subtype specificity of this compound for GluN2A is influenced by specific residues, such as Val783 in the GluN2A subunit, which engages in direct van der Waals contact with this compound. researchgate.netresearchgate.netnih.gov The corresponding residue in GluN2B, Phe784, is larger and may prevent this compound binding, contributing to its selectivity. nih.gov

Cryo-Electron Microscopy of Intact NMDARs

Cryo-electron microscopy (cryo-EM) has been used to visualize the structure of intact NMDARs, including in complex with this compound. nih.govpdbj.orgrcsb.org Cryo-EM structures of the human GluN1-GluN2A NMDAR in the presence of glycine, glutamate, and this compound (e.g., EMDB-31228, PDB ID: 7EOR) have been resolved at resolutions allowing for the visualization of the compound's binding within the full receptor context. pdbj.orgrcsb.orgportlandpress.com These structures reveal that the binding of this compound, as a positive allosteric modulator, shortens the distance between the LBDs and the transmembrane domain (TMD). pdbj.org

Computational Approaches

Computational methods complement experimental structural studies by providing dynamic insights into this compound binding and its effects on receptor conformation.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to quantify the dynamic interactions within the allosteric binding pocket and the structural fluctuations of the NMDAR proteins upon this compound binding. researchgate.netplos.orgulisboa.ptjneurosci.orgwesleyan.edu These simulations can reveal how this compound influences the conformational changes of the receptor, potentially stabilizing certain states that favor channel opening or modulate agonist binding affinity and efficacy. researchgate.netfrontiersin.orgplos.orgresearchgate.net Studies using MD simulations, often starting from crystal structures of the LBDs in complex with this compound (PDB ID: 5KCJ), help to understand the dynamic nature of the allosteric site and the interactions of this compound with surrounding residues. biorxiv.orgjneurosci.org

In Silico Modeling of Binding Interactions

In silico modeling, including docking studies and analysis of binding energies (such as through MM-PBSA calculations), is used to predict and evaluate the binding interactions of this compound with NMDARs. biorxiv.orgjneurosci.org These computational approaches help to refine the understanding of how this compound interacts with specific amino acid residues at the GluN1/GluN2A LBD interface and the energetic contributions to its binding affinity and selectivity. biorxiv.orgjneurosci.org

In Vitro Functional Assays

Cell-based functional assays are crucial for assessing the pharmacological activity of this compound.

Calcium Flux Assays

Calcium flux assays are a common in vitro method used to measure the activity of NMDARs, as these channels are permeable to calcium ions. researchgate.netgoogle.comgoogleapis.com High-throughput calcium flux assays using cells (such as HEK293 cells) expressing specific NMDAR subunit combinations, like GluN1/GluN2A, have been established to screen for and characterize the activity of compounds like this compound. researchgate.netgoogle.com These assays demonstrate that this compound causes a concentration-dependent potentiation of GluN1/GluN2A activity. google.com This potentiation can occur at submaximal concentrations of agonists (glutamate or D-serine/glycine) and can even lead to supermaximal activation at saturating agonist concentrations. google.com

Data from calcium flux assays can be presented in tables to show the concentration-response relationship of this compound and its effects on NMDAR activity under different conditions.

CompoundReceptor SubunitsAgonist ConcentrationEffect on NMDAR ActivityEC50 (nM)Reference
This compoundGluN1/GluN2ASubmaximal GlutamatePotentiationReported google.com
This compoundGluN1/GluN2ASubmaximal D-serinePotentiationReported google.com
This compoundGluN1/GluN2ASaturating LigandsSupermaximal ActivationN/A google.com
This compoundGluN1/GluN2A-Potentiation382 medchemexpress.com

Beyond potentiation, calcium flux assays and other electrophysiological studies have revealed that this compound can influence the kinetic properties of NMDARs, such as slowing down channel deactivation. researchgate.netnih.gov While both this compound and the related compound GNE-8324 show this effect, GNE-8324's impact on deactivation and glutamate potency appears more pronounced than that of this compound. nih.govnih.gov

High-Throughput Screening Assay Development

The identification of novel NMDAR modulators like this compound often involves extensive high-throughput screening (HTS) processes. HTS allows for the rapid screening of large libraries of compounds to identify those that exhibit the desired activity on a specific biological target. In the case of NMDAR PAMs, HTS assays are developed to measure the ability of compounds to enhance NMDAR function.

The development of robust HTS assays is critical for successful drug discovery. These assays must be reliable and minimize the generation of false positives. A commonly applied metric for assessing assay robustness in HTS is the Z' factor, with a value greater than 0.5 generally considered acceptable. bioscience.fi This metric helps ensure a sufficient difference between positive and negative controls, allowing for the reliable identification of active compounds. bioscience.fi

This compound was identified through an extensive HTS process that screened a pool of 1.4 million compounds. nih.govmdpi.com This process aimed to find compounds with high selectivity for GluN2A-containing NMDARs. nih.govmdpi.com While the specific details of the HTS assay developed for the discovery of this compound are not extensively detailed in the provided sources, the compound's identification highlights the application of HTS methodologies in the search for subunit-selective NMDAR modulators.

Therapeutic Implications and Future Research Directions

Potential for Addressing NMDAR Hypofunction in Neurological Disorders

NMDAR hypofunction has been implicated in the pathophysiology of various neurological and psychiatric conditions, including schizophrenia, depression, and Alzheimer's disease. nih.govfrontiersin.orgacs.orgnih.gov Enhancing NMDAR activity through PAMs like GNE-6901 represents a potential strategy to restore proper neuronal function in these disorders. nih.govfrontiersin.org Unlike agonists that could activate both appropriate and inappropriate receptors, potentially leading to excitotoxicity, PAMs are expected to augment the activity of weakly-activated NMDAR-mediated signals, thereby restoring proper function. nih.gov

Enhancing Synaptic Plasticity and Circuit Function

Synaptic plasticity, including processes like long-term potentiation (LTP) and short-term potentiation (STP), is critically dependent on NMDAR activation and is fundamental to learning and memory. nih.govcardiff.ac.ukmdpi.com this compound has demonstrated the ability to potentiate NMDAR excitatory postsynaptic currents (EPSCs) in brain slices from wild-type mice, but not in those from GluN2A knockout mice, indicating its GluN2A-dependent activity in native tissue. nih.gov Furthermore, this compound enhanced the induction of both STP and LTP at Schaffer collateral-CA1 pyramidal cell synapses. nih.gov These findings are consistent with the established role of GluN2A in LTP induction at this synapse and suggest that GluN2A-selective PAMs like this compound can effectively enhance synaptic plasticity. nih.gov

Studies have also revealed cell-selective functional differences among GluN2A-selective PAMs. This compound enhanced NMDAR synaptic responses on both excitatory and inhibitory neurons in brain slice neurophysiology experiments. researchgate.netnih.gov This contrasts with another GluN2A-selective PAM, GNE-8324, which selectively enhanced NMDAR responses on inhibitory neurons but not excitatory neurons. researchgate.netnih.gov This differential effect on neuronal subtypes highlights the complex impact of even closely related PAMs on intact neural circuits and suggests that subtle differences in their properties can lead to fundamentally different effects. nih.govnih.gov

Neuroprotection Mechanisms (e.g., against excitotoxicity)

While NMDAR overactivation can lead to excitotoxicity, which contributes to neuronal damage in conditions like stroke and neurodegenerative diseases, modulating NMDAR activity can also offer neuroprotection. nih.govmednexus.org The "NMDAR subtype" hypothesis suggests that activating GluN2A-containing NMDARs may support neuronal survival, whereas activating GluN2B-containing NMDARs might induce neuronal death. researchgate.netnih.gov GluN2A-specific PAMs, including this compound, have been reported to protect neurons against excitotoxicity by activating neuronal survival signaling pathways. researchgate.net This suggests that selectively enhancing GluN2A-mediated signaling could offer a therapeutic window for neuroprotection, potentially longer than that provided by traditional NMDAR antagonists. researchgate.net

Challenges and Opportunities in Allosteric Modulator Design

The development of NMDAR allosteric modulators presents both challenges and opportunities. While they offer advantages like enhanced subtype selectivity and the ability to modulate receptor activity without complete blockade, optimizing their properties for therapeutic use is crucial. nih.govacs.orgnih.gov

Achieving Optimal Subunit Selectivity

Achieving optimal subunit selectivity is a key goal in designing NMDAR allosteric modulators to minimize off-target effects and enhance therapeutic specificity. nih.gov this compound is described as a potent GluN2A-selective NMDAR PAM with significantly higher affinity for GluN2A-containing NMDARs compared to other GluN2 subtypes. medchemexpress.comresearchgate.net Crystallography studies have shown that this compound binds at the inter-domain interface of the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits. researchgate.netnih.govrupress.org The subtype-specificity of this compound is influenced by a specific residue (V783) in the GluN2A subunit. researchgate.net Understanding these binding sites and molecular determinants of selectivity is crucial for the rational design of new, highly selective modulators. researchgate.netrupress.org

Overcoming Limitations of Current Modulators (e.g., pharmacokinetics)

Despite their potential, some GluN2A-selective PAMs, including this compound, have faced limitations related to their pharmacokinetic properties, such as poor central nervous system exposure, which can hinder their in vivo applications. researchgate.netacs.org Overcoming these limitations is a significant challenge in the development of clinically viable NMDAR PAMs. Research efforts are focused on identifying compounds with improved pharmacokinetic profiles while maintaining desirable pharmacological activity and selectivity. acs.org For instance, related compound series with distinct structure-activity relationships are being explored to identify modulators with enhanced in vivo characteristics. acs.org

Exploring Diverse Modes of Allosteric Potentiation

NMDAR PAMs can potentiate receptor activity through diverse mechanisms, including increasing agonist potency, enhancing maximum channel open probability, or slowing channel deactivation kinetics. nih.govfrontiersin.orgnih.govresearchgate.net this compound has been shown to increase the maximum open channel probability of the receptor. frontiersin.org Both this compound and GNE-8324, while structurally related, exhibit subtle differences in their effects on channel function, such as their impact on glutamate (B1630785) potency and channel deactivation kinetics. nih.govnih.gov GNE-8324 caused a more significant increase in glutamate potency and slowing of deactivation compared to this compound. nih.govnih.gov Exploring these diverse modes of potentiation is important because different types of potentiation may have distinct consequences for brain function and therapeutic outcomes. nih.govresearchgate.net Understanding how structural variations in PAMs lead to these diverse functional effects is crucial for designing modulators with tailored properties for specific therapeutic applications. nih.govnih.govresearchgate.net

Advanced Research on NMDAR Subtype-Specific Functions

The development of subtype-selective modulators like this compound has significantly advanced the understanding of the distinct functional roles played by different NMDAR subtypes. By selectively targeting GluN2A-containing receptors, this compound allows for the investigation of their specific contributions to neuronal signaling and circuit activity.

Elucidating Roles of GluN2A in Specific Synapses and Circuits

Research utilizing this compound has provided insights into the roles of GluN2A-containing NMDARs in specific neuronal circuits. Studies employing brain slices have demonstrated that this compound can potentiate NMDAR-mediated synaptic responses. Interestingly, investigations comparing this compound with the related GluN2A PAM GNE-8324 have revealed differential effects on synaptic responses in distinct neuronal populations. This compound has been shown to enhance NMDAR synaptic responses on both excitatory and inhibitory neurons. nih.gov In contrast, GNE-8324 selectively enhanced NMDAR responses on inhibitory neurons but not excitatory neurons. nih.gov

These differential effects extend to synaptic plasticity. This compound has been observed to enhance the induction of both short-term potentiation (STP) and long-term potentiation (LTP) at synapses in the hippocampus, such as the Schaffer collateral-CA1 pyramidal cell synapse, in a manner consistent with the known role of GluN2A in LTP induction at this site. The ability of this compound to potentiate synaptic responses in both excitatory and inhibitory neurons appears to underlie its capacity to enhance LTP when inhibitory transmission is intact. This contrasts with GNE-8324, which, by primarily affecting inhibitory neurons, can have different or even opposing effects on synaptic plasticity in intact circuits. These findings underscore the importance of GluN2A-containing NMDARs in regulating synaptic strength and plasticity within specific neuronal circuits and highlight how subtype-selective modulation can have cell-type-specific consequences.

Investigating Allosteric Regulation Mechanisms Across Species and Subtypes

This compound functions as a positive allosteric modulator by binding to a site distinct from the orthosteric binding sites for glutamate and glycine (B1666218). Crystallography studies have revealed that this compound binds at the inter-domain interface of the ligand-binding domains (LBDs) of the GluN1 and GluN2A subunits. nih.gov This binding site at the GluN1/GluN2A LBD dimer interface is crucial for its selective action on GluN2A-containing NMDARs. nih.gov

The subtype specificity of this compound is significantly influenced by specific amino acid residues within the GluN2A subunit. For instance, a non-conservative residue, Valine 783 (V783), in the GluN2A subunit has been identified as a key determinant of this compound's subtype specificity. nih.gov Introducing this valine residue into the homologous site of phenylalanine in the GluN2B subunit can lead to a gain-of-function effect of this compound potentiation in GluN1-N2B receptors, further highlighting the critical role of this residue in selective binding and modulation. nih.gov

Studies investigating the allosteric regulation mechanisms across subtypes have shown that while this compound and GNE-8324 are structurally related GluN2A PAMs, they exhibit subtle differences in their modes of action on channel function. Both compounds increase glutamate potency and slow channel deactivation kinetics, but the magnitude of these effects can differ. nih.gov GNE-8324, for example, caused significantly slower NMDAR current deactivation and a much larger increase in glutamate potency compared to this compound in some contexts. These variations in allosteric modulation contribute to their distinct functional impacts in complex neuronal environments. While research primarily focuses on human and rodent receptors, differences in allosteric regulation mechanisms can exist across species due to variations in receptor subunit sequences.

Development of Novel Research Tools based on this compound

The discovery and characterization of this compound have paved the way for its use as a valuable research tool to dissect the physiological roles of GluN2A-containing NMDARs. As a selective PAM, this compound allows researchers to specifically enhance the activity of this particular NMDAR subtype in various experimental settings, including cell lines and brain slices.

This compound provides a means to investigate the consequences of potentiating GluN2A function in isolation, helping to elucidate its specific contributions to synaptic transmission, plasticity, and circuit function without directly affecting other NMDAR subtypes or other ionotropic glutamate receptors like AMPA receptors, against which it shows selectivity due to an absence of efficacy at analogous binding sites.

Q & A

Q. What is the molecular mechanism underlying GNE-6901’s potentiation of GluN2A-containing NMDA receptors?

this compound stabilizes the agonist-bound conformation of GluN1/GluN2A NMDA receptors, increasing open probability and slowing deactivation rates after glutamate removal. Structural studies reveal that its selectivity for GluN2A is mediated by interactions with residues like V783 and the stabilization of a water-filled pocket via its cyano group . Methodologically, crystallography and site-directed mutagenesis are critical for elucidating these interactions. Electrophysiological assays (e.g., whole-cell patch-clamp) are used to quantify changes in receptor kinetics .

Q. How is this compound’s selectivity for GluN2A subunits validated experimentally?

Selectivity is assessed through comparative studies using recombinant NMDA receptors with different GluN2 subunits (e.g., GluN2B, C, D). Key methods include:

  • Radioligand binding assays to measure affinity across subunits.
  • Functional assays (e.g., fluorometric flux or two-electrode voltage clamp) to evaluate subunit-specific potentiation.
  • Crystallographic analysis of this compound bound to GluN2A, highlighting steric incompatibility with residues in other subunits .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the agonist concentration dependence of this compound’s effects?

To assess agonist dependency:

  • Conduct dose-response curves across varying glutamate concentrations (e.g., 1–100 µM) using hippocampal neuron preparations.
  • Compare potentiation efficacy (% increase in EPSC amplitude) at sub-saturating vs. saturating agonist levels.
  • Use kinetic modeling to differentiate between changes in glutamate potency (EC50 shifts) and maximal response (Emax). This compound shows limited agonist dependence compared to analogs like GNE-8324, which exhibits higher activity at elevated glutamate concentrations .

Q. How can contradictions in neuron-specific effects of this compound be resolved (e.g., potentiation in both excitatory and inhibitory neurons)?

Contradictions arise from differences in synaptic glutamate dynamics and receptor subunit composition. To address this:

  • Perform cell-type-specific electrophysiology (e.g., optogenetic tagging of interneurons vs. pyramidal neurons).
  • Quantify ambient synaptic glutamate using competitive antagonists (e.g., γ-DGG) to infer baseline activation levels.
  • Apply principal contradiction analysis to identify dominant factors (e.g., agonist availability vs. modulator potency) influencing outcomes .

Q. What statistical approaches are recommended for analyzing discrepancies in glutamate potency modulation between this compound and other PAMs?

Use non-linear regression models to compare EC50/Emax values across compounds.

  • Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Apply Bayesian inference to quantify uncertainty in parameter estimates, particularly when data variability is high (e.g., due to neuronal heterogeneity) .

Q. What are the best practices for presenting electrophysiological and structural data on this compound in research papers?

  • Avoid redundancy : Present raw traces in figures and summarized kinetic parameters (e.g., τ_deactivation, Po) in tables.
  • Highlight structural insights : Use PyMOL-generated images to show binding interactions, with residues of interest labeled.
  • Supplemental data : Include dose-response curves, statistical summaries, and raw data files (e.g., Clampfit exports) in appendices or repositories .

Methodological Considerations

  • Data Validation : Replicate experiments across multiple neuronal preparations (e.g., primary cultures, brain slices) to confirm generalizability .
  • Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to journal guidelines for NMDA receptor modulator studies .
  • Literature Review : Use systematic approaches (e.g., PRISMA guidelines) to synthesize findings from preclinical and clinical studies on GluN2A PAMs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNE-6901
Reactant of Route 2
Reactant of Route 2
GNE-6901

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.